Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate
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Overview
Description
Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate is an organic compound with the molecular formula C16H21NO3 It is known for its unique structure, which includes an azetidine ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate typically involves a multi-step process. One common method includes the reaction of 4-(azetidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate involves its interaction with specific molecular targets and pathways. The azetidine ring and ester functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate can be compared with other similar compounds, such as:
- Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate
- Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate
- Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate
These compounds share structural similarities but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical properties, reactivity, and potential applications. This compound is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[4-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-6-4-13(5-7-14)12-17-10-3-11-17/h4-7H,2-3,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZFYBJWTXOJAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642834 |
Source
|
Record name | Ethyl 4-{4-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-19-2 |
Source
|
Record name | Ethyl 4-(1-azetidinylmethyl)-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{4-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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